molecular formula C12H19NO3 B563079 Terbutaline-d9 CAS No. 1189658-09-0

Terbutaline-d9

Cat. No.: B563079
CAS No.: 1189658-09-0
M. Wt: 234.343
InChI Key: XWTYSIMOBUGWOL-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbutaline-d9 is the labelled analogue of Terbutaline . Terbutaline is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent . It is a selective beta-2 adrenergic agonist used as a bronchodilator in asthmatic patients .


Synthesis Analysis

An unknown impurity at the level of 0.62% was observed during routine analysis of Terbutaline Sulfate drug substance. The impurity was isolated using preparative HPLC and the impurity was comprehensively characterized with the help of spectroscopic studies .


Molecular Structure Analysis

This compound is the deuterium labeled Terbutaline . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Chemical Reactions Analysis

An unknown impurity at the level of 0.62% was observed during routine analysis of Terbutaline Sulfate drug substance. The impurity was isolated using preparative HPLC and the impurity was comprehensively characterized with the help of spectroscopic studies .

Scientific Research Applications

  • Doping Control and Metabolism : Terbutaline is a beta(2)-adrenergic agonist used in treating obstructive pulmonary diseases. It is monitored in sports doping control. The study of its phase-II metabolites, like the mono-sulfoconjugated metabolite, is significant for doping tests (Orlovius et al., 2009).

  • Preclinical Appraisal in Autism Spectrum Disorder : Terbutaline's effects on the progression of Autism Spectrum Disorders (ASDs) were studied in experimental animals. Pregnant rats treated with pharmacological analogues of terbutaline showed offsprings with symptoms associated with ASDs (Sharma et al., 2015).

  • Treatment of Fetal Complete Heart Block : Terbutaline is used to treat fetal bradycardia in complete heart block (CHB). Its effects on fetal atrial and ventricular beat rates and heart rate acceleration patterns were examined, providing insights into its therapeutic action in CHB (Cuneo et al., 2007).

  • Effects in Lung Injury : The impact of terbutaline on capillary-alveolar macromolecular leakage in lung injury was assessed in dogs. Terbutaline treatment was found to aggravate leakage in certain lung injuries, highlighting the need for caution in its therapeutic use in similar conditions (Briot et al., 2009).

  • Intrauterine Resuscitation : Terbutaline's role in decreasing myometrial activity and improving uteroplacental blood flow in cases of acute intrapartum fetal distress was explored. This study highlights its potential as a valuable tool in managing severe fetal distress during labor (Arias, 1978).

  • Neurodevelopmental Impact : Terbutaline's prenatal exposure and its selective effects on the development of noradrenergic projections in the cerebellum of neonatal rats were studied. This research indicates potential neurobehavioral risks associated with terbutaline exposure during pregnancy (Slotkin et al., 1989).

  • Drug Repurposing for ALS : Terbutaline sulfate, typically used for asthma, was identified as a potential treatment for amyotrophic lateral sclerosis (ALS). This discovery was made through the analysis of electronic medical records and validated in zebrafish models (Paik et al., 2015).

  • Neonatal Toxicity in Prenatal Exposure : The study reported potential cardiovascular toxicity in preterm infants following long-term prenatal exposure to terbutaline. This finding suggests the need for close monitoring of neonates with a history of prenatal terbutaline exposure (Thorkelsson & Loughead, 1991).

Mechanism of Action

Target of Action

Terbutaline-d9, like its parent compound Terbutaline, is a selective beta-2 adrenergic receptor agonist . These receptors are primarily located in bronchial, vascular, and uterine smooth muscle . The activation of these receptors plays a crucial role in the management of bronchospasm associated with conditions such as asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease .

Mode of Action

This compound interacts with its targets, the beta-2 adrenergic receptors, by stimulating the production of cyclic adenosine-3′,5′-monophosphate (cAMP) . This increase in intracellular cAMP leads to a decrease in intracellular calcium . The decrease in calcium activates protein kinase A, inactivates myosin light-chain kinase, activates myosin light-chain phosphatase, and finally results in the relaxation of smooth muscle in the bronchiole .

Biochemical Pathways

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to be similar to those of Terbutaline. Terbutaline is metabolized and excreted as the sulfate conjugate, with no active metabolites being formed . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal . In pregnant women, the plasma concentration of terbutaline is lowered and clearance is increased .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial and uterine smooth muscle . This results in bronchodilation, which improves airflow in conditions such as asthma and chronic obstructive pulmonary disease . In addition, this compound has been shown to elicit neurochemical changes indicative of neuronal injury and reactive gliosis when administered on postnatal days .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 3.1 x10-5, which means that the use of terbutaline is predicted to present insignificant risk to the environment . .

Safety and Hazards

Terbutaline sulphate has acute oral toxicity with LD50 Oral (Rat): 1,800 mg/kg. It is harmful if swallowed . Terbutaline-d9 may require safety glasses and suitable protective equipment for handling .

Biochemical Analysis

Biochemical Properties

Terbutaline-d9 acts on the beta-2 receptors located in bronchial, vascular, and uterine smooth muscle . It stimulates the production of cyclic adenosine-3′,5′-monophosphate by activating the enzyme adenyl cyclase . This lowers intracellular calcium, leading to inhibition of contractility of smooth muscle cells .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to relax smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues . This relaxation effect can influence cell signaling pathways and cellular metabolism, particularly those related to muscle contraction and relaxation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta-2 receptors, leading to the activation of adenyl cyclase . This enzyme then catalyzes the conversion of ATP to cyclic adenosine-3′,5′-monophosphate, which in turn lowers intracellular calcium levels and inhibits the contractility of smooth muscle cells .

Temporal Effects in Laboratory Settings

It is known that this compound has a fast analysis in pharmaceutical products by CE-MS/MS .

Metabolic Pathways

This compound is involved in the cyclic adenosine monophosphate (cAMP) pathway . It interacts with the enzyme adenyl cyclase, which catalyzes the conversion of ATP to cAMP .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with beta-2 receptors located on the cell membrane of smooth muscle cells .

Properties

IUPAC Name

5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTYSIMOBUGWOL-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662201
Record name 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189658-09-0
Record name 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.